

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Griseochelin

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Compound of Interest

Compound Name: *Griseochelin*

Cat. No.: *B15566957*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Griseochelin** using High-Performance Liquid Chromatography (HPLC).

Introduction

Griseochelin is a carboxylic acid antibiotic produced by *Streptomyces griseus*.^[1] Accurate and precise quantification of **Griseochelin** is crucial for research, development, and quality control purposes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of **Griseochelin**. The method is designed to be sensitive, specific, and reproducible for the determination of **Griseochelin** in various sample matrices.

Experimental

Instrumentation and Consumables

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

- Analytical Balance: For accurate weighing of standards and samples.
- pH Meter: For mobile phase preparation.
- Syringe Filters: 0.45 μm PTFE or nylon filters for sample preparation.[2]
- HPLC Vials: Amber glass vials to protect the analyte from light.

Reagents and Chemicals

- **Griseochelin** Reference Standard: Purity >98%.
- Acetonitrile (ACN): HPLC grade.
- Methanol (MeOH): HPLC grade.
- Water: Deionized water, filtered through a 0.22 μm membrane.
- Formic Acid: LC-MS grade.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of **Griseochelin**.

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm
Injection Volume	10 µL
Run Time	20 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	50	50
15.0	5	95
17.0	5	95
17.1	50	50
20.0	50	50

Protocols

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Griseochelin** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General guidance for different matrices is provided below.

For Bulk Drug Substance:

- Accurately weigh approximately 10 mg of the **Griseochelin** sample.
- Transfer to a 10 mL volumetric flask.
- Dissolve and dilute to volume with methanol.
- Further dilute an aliquot with the mobile phase to a final concentration within the calibration range.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]

For Fermentation Broth:

- Centrifuge an aliquot of the fermentation broth to pellet cells and other solids.
- Collect the supernatant.
- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) or utilize solid-phase extraction (SPE) for sample clean-up.[4]
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

Method Validation Parameters

The described HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

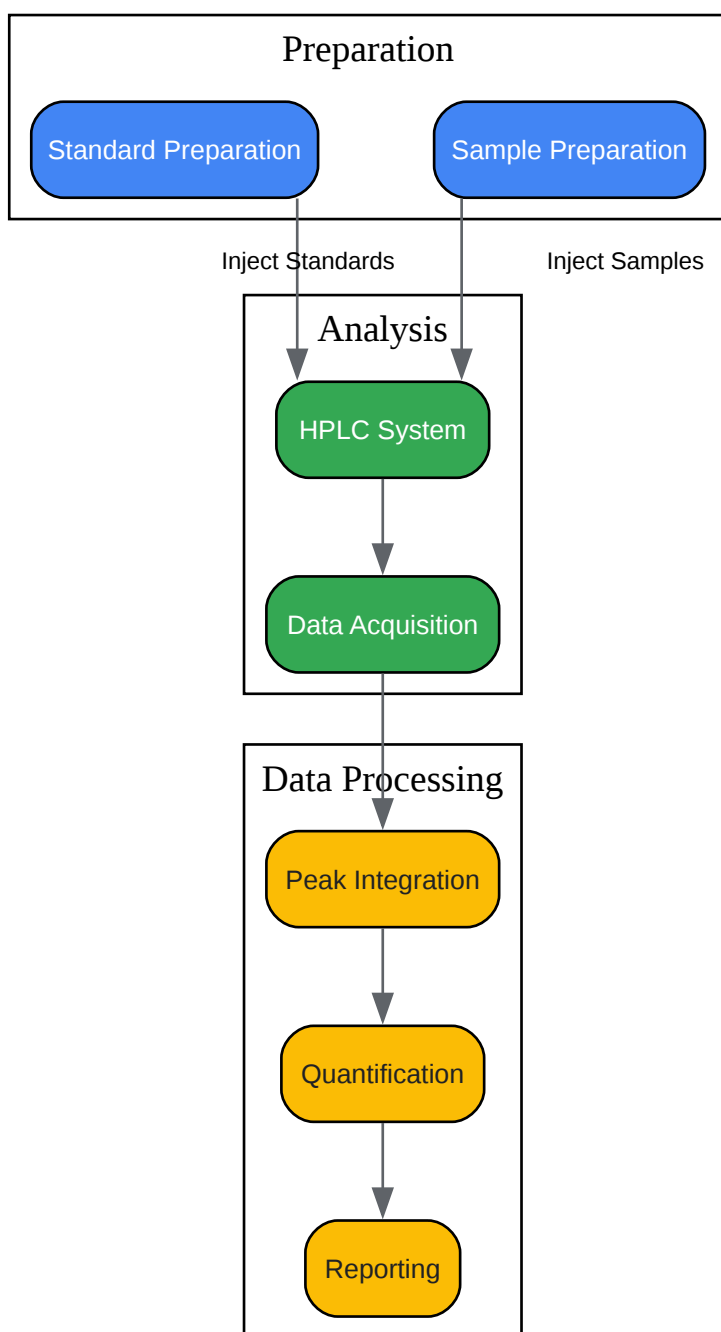
Parameter	Typical Result
Retention Time	Approximately 8.5 minutes
**Linearity (R ²) **	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Representative Chromatogram

A typical chromatogram of a **Griseochelin** standard solution would show a sharp, well-defined peak at the specified retention time. The baseline should be stable with minimal noise.

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of **Griseochelin**.



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Caption: Workflow for **Griseochelin** HPLC Analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of **Griseochelin**. The method is suitable for the quantitative determination of **Griseochelin** in

various samples and can be readily implemented in a research or quality control laboratory. Adherence to the described procedures will ensure accurate and reliable results.

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References

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